Methyl 7-bromo-1-benzofuran-2-carboxylate
Overview
Description
Methyl 7-bromo-1-benzofuran-2-carboxylate is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 7th position and a carboxylate ester group at the 2nd position of the benzofuran ring.
Biochemical Analysis
Cellular Effects
Some benzofuran derivatives have been found to have significant cell growth inhibitory effects . They influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-bromo-1-benzofuran-2-carboxylate typically involves the bromination of a suitable benzofuran precursor followed by esterification. One common method involves the bromination of 2-hydroxybenzaldehyde to form 2-bromo-5-hydroxybenzaldehyde, which is then cyclized to form the benzofuran ring. The resulting compound is then esterified using methanol and a suitable acid catalyst to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as bromination, cyclization, and esterification, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Substituted benzofuran derivatives with various functional groups.
Oxidation Reactions: Quinone derivatives of benzofuran.
Reduction Reactions: Alcohol derivatives of benzofuran.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential use in the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 7-bromo-1-benzofuran-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The bromine atom and the ester group may play a role in its biological activity by facilitating binding to target proteins or enzymes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Methyl 7-bromo-1-benzofuran-5-carboxylate: Similar structure but with the carboxylate ester group at the 5th position.
Ethyl 7-bromo-1-benzofuran-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
7-Bromo-1-benzofuran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group
Uniqueness
Methyl 7-bromo-1-benzofuran-2-carboxylate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives. The presence of the bromine atom and the ester group at specific positions can influence its interactions with molecular targets and its overall pharmacological profile .
Properties
IUPAC Name |
methyl 7-bromo-1-benzofuran-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEPJCGXVNFHHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00734010 | |
Record name | Methyl 7-bromo-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00734010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1247406-14-9 | |
Record name | Methyl 7-bromo-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00734010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 7-bromo-1-benzofuran-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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